2-{[5-(5-methylfuran-2-yl)-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(naphthalen-2-yl)acetamide
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Overview
Description
2-{[5-(5-methylfuran-2-yl)-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(naphthalen-2-yl)acetamide is a complex organic compound with a unique structure that combines elements of furan, thieno[2,3-d]pyrimidine, and naphthalene
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with various biological targets. For instance, thieno[2,3-d]pyrimidin-2-yl moiety is a common structural feature in many bioactive compounds and has been associated with a wide range of biological activities .
Mode of Action
The mode of action of a compound is largely determined by its chemical structure. The presence of various functional groups in the compound can enable it to interact with different biological targets. For example, the sulfanyl group (-SH) is a strong nucleophile and can form covalent bonds with certain amino acid residues in proteins, potentially altering their function .
Biochemical Pathways
The compound could potentially affect various biochemical pathways depending on its targets. For instance, if the compound targets an enzyme involved in a specific metabolic pathway, it could inhibit or enhance the pathway, leading to downstream effects .
Pharmacokinetics
The pharmacokinetics of a compound, including its absorption, distribution, metabolism, and excretion (ADME), are influenced by its chemical properties. For example, the presence of polar groups can affect the compound’s solubility and therefore its absorption and distribution .
Result of Action
The result of the compound’s action would depend on its specific targets and mode of action. This could range from altering cellular processes to inducing specific biological responses .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(5-methylfuran-2-yl)-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(naphthalen-2-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thieno[2,3-d]pyrimidine core, followed by the introduction of the furan and naphthalene moieties. Key steps include:
Formation of the thieno[2,3-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the furan ring: This step involves the use of a furan derivative, such as 5-methylfuran, which is introduced via a substitution reaction.
Introduction of the naphthalene moiety: This is typically done through a coupling reaction, such as a Suzuki or Heck reaction, using naphthalene derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{[5-(5-methylfuran-2-yl)-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(naphthalen-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
Formazan: A compound with a nitrogen-rich backbone, known for its intense color and redox properties.
Cetylpyridinium chloride and domiphen bromide: Structurally similar compounds used as phosphoethanolamine transferase inhibitors.
Uniqueness
2-{[5-(5-methylfuran-2-yl)-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(naphthalen-2-yl)acetamide is unique due to its combination of furan, thieno[2,3-d]pyrimidine, and naphthalene moieties, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Biological Activity
The compound 2-{[5-(5-methylfuran-2-yl)-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(naphthalen-2-yl)acetamide (CAS No. 379236-43-8) is a complex organic molecule that has garnered interest due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is C29H21N3O3S2, with a molecular weight of 523.63 g/mol. The structure integrates various pharmacologically relevant moieties, including thieno[2,3-d]pyrimidine and naphthalene components, which may contribute to its biological activity.
Synthesis
The synthesis typically involves multi-step organic reactions:
- Formation of the Thieno[2,3-d]pyrimidine Core : Cyclization of appropriate precursors.
- Introduction of the Furan Ring : Substitution reactions utilizing derivatives like 5-methylfuran.
- Attachment of the Naphthalene Moiety : Coupling reactions such as Suzuki or Heck reactions.
Antimicrobial Properties
Research indicates that compounds related to thieno[2,3-d]pyrimidines exhibit significant antimicrobial activity. For instance:
- A study evaluated various derivatives against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, revealing that specific thienopyrimidine compounds demonstrated potent antibacterial effects with Minimum Inhibitory Concentration (MIC) values as low as 0.21 μM against Pseudomonas aeruginosa and E. coli .
Cytotoxicity
In vitro cytotoxicity assessments using MTT assays have shown that some derivatives maintain low toxicity profiles while exhibiting effective antimicrobial activities. For example, certain compounds were found non-toxic at concentrations up to 200 µmol/L .
While the exact mechanism remains partially elucidated, it is suggested that these compounds may:
- Interact with bacterial DNA gyrase or other critical enzymes involved in bacterial replication and metabolism.
- Modulate oxidative stress pathways .
Case Studies and Research Findings
-
Antimicrobial Screening : A series of thienopyrimidine derivatives were synthesized and screened for antimicrobial activity. Compounds with specific substitutions at the amido or imino positions were particularly effective against multiple microbial strains .
Compound MIC (µM) Activity 4c 0.21 Antibacterial 4e 0.25 Antibacterial 5g 0.30 Antibacterial - Toxicity Assessment : The hemolytic activity of potent compounds was assessed to ensure safety profiles suitable for further development in therapeutic applications .
Properties
IUPAC Name |
2-[5-(5-methylfuran-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-naphthalen-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H21N3O3S2/c1-18-11-14-24(35-18)23-16-36-27-26(23)28(34)32(22-9-3-2-4-10-22)29(31-27)37-17-25(33)30-21-13-12-19-7-5-6-8-20(19)15-21/h2-16H,17H2,1H3,(H,30,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUZQBGGMIACONU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=CSC3=C2C(=O)N(C(=N3)SCC(=O)NC4=CC5=CC=CC=C5C=C4)C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H21N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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